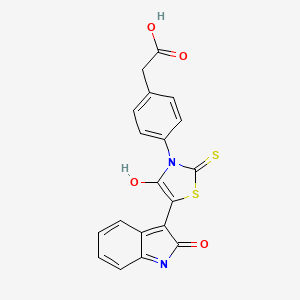
(Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C19H12N2O4S2 and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oxidative Stress and Antioxidant Therapy
Oxidative stress is a common challenge in various diseases, and antioxidant therapy can be crucial in mitigating its detrimental effects. The compound , due to its complex structure, may participate in redox reactions, influencing oxidative stress pathways. For instance, alpha-lipoic acid, a well-known antioxidant, has been explored for its neuroprotective potential in Alzheimer's disease, suggesting a possible area of application for similar compounds in mitigating oxidative stress in neurodegenerative conditions (Hager et al., 2001).
Chagas' Heart Disease and Antioxidant Supplementation
In Chagas' heart disease, oxidative insult is significant, and antioxidant therapy has shown promise in attenuating such effects. A study involving benznidazole treatment, known for generating reactive species, demonstrated the potential benefits of antioxidant supplementation with vitamins E and C in reducing oxidative stress markers in chronic Chagas' heart disease patients (Ribeiro et al., 2010). This indicates the potential for compounds with antioxidant properties to be beneficial in similar contexts.
Antibiotic-associated Lactic Acidosis
Linezolid, an antibiotic, has been associated with early lactic acidosis in pediatric patients, highlighting the metabolic disturbances that can arise from pharmaceutical treatments (Ozkaya-Parlakay et al., 2014). Research into compounds like (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid could provide insights into minimizing such adverse effects through their potential action on mitochondrial function or by offering protective mechanisms against drug-induced toxicities.
Bladder Cancer Prevention and NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) have been studied for their role in bladder cancer prevention, providing a basis for exploring other compounds with similar mechanisms of action for chemopreventive purposes (Castelao et al., 2000). Given the structural complexity and potential biological activity of (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid, investigating its effects on carcinogenesis pathways could be fruitful.
作用機序
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . Therefore, the primary targets of this compound could be these receptors.
Biochemical pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the compound could affect multiple biochemical pathways.
特性
IUPAC Name |
2-[4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S2/c22-14(23)9-10-5-7-11(8-6-10)21-18(25)16(27-19(21)26)15-12-3-1-2-4-13(12)20-17(15)24/h1-8,25H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGWKKWBZWCMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
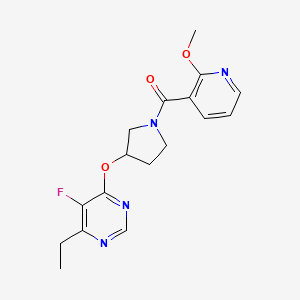
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)
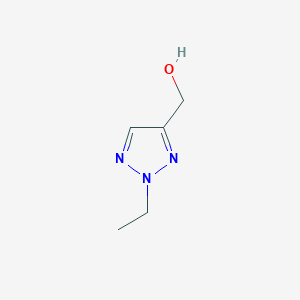
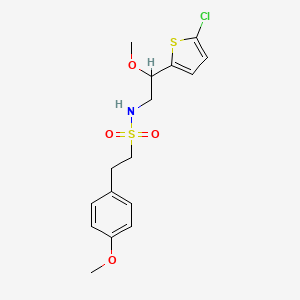
![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)
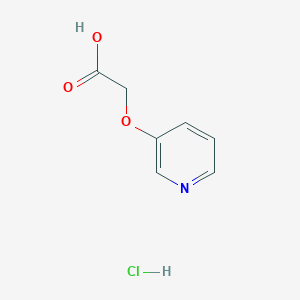
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)


